Antibacterial MIC in Imidazole Derivatives: 10-Fold Superiority Over Miconazole Against Staphylococcus aureus ATCC 6538P
When employed as a building block for N-substituted imidazole antifungal agents, the 2,4-dichlorophenethyl piperazine scaffold yields compounds with significantly enhanced antibacterial potency compared to the clinical comparator miconazole. In patent US4705855, the derivative 1-[2-(2,4-dichlorophenyl)-2-(4-m.chlorophenyl-piperazine)ethyl]-1H-imidazole fumarate (Example 13) demonstrated a minimum inhibitory concentration (MIC) of 10 μg/mL against Staphylococcus aureus ATCC 6538P, while miconazole — a first-line clinical imidazole antifungal — exhibited an MIC of 100 μg/mL against the same strain under identical assay conditions [1]. This represents a 10-fold improvement in antibacterial potency. Against Streptococcus pyogenes ATCC 12380, the same derivative achieved an MIC of 10 μg/mL, matching miconazole. The differential was also observed against Bacillus subtilis ATCC 6633 and Bacillus cereus mucoides ISM 65/42, where Example 13 and miconazole both registered MIC values of 10 μg/mL [2]. Importantly, the 2,4-dichloro substitution was critical to this potency profile; compounds bearing alternative aryl substitutions on the piperazine (e.g., o-tolyl in Example 10 or p-fluorophenyl in Example 12) showed inferior activity against Gram-positive organisms, with MIC values frequently exceeding 100 μg/mL [3].
| Evidence Dimension | In vitro antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 10 μg/mL (Example 13: 1-[2-(2,4-dichlorophenyl)-2-(4-m.chlorophenyl-piperazine)ethyl]-1H-imidazole fumarate, derived from 1-(2,4-dichlorophenethyl)piperazine scaffold) |
| Comparator Or Baseline | Miconazole: MIC = 100 μg/mL |
| Quantified Difference | 10-fold lower MIC (improved antibacterial potency) for the 2,4-dichlorophenethyl piperazine-derived compound vs. miconazole against Staph. aureus ATCC 6538P |
| Conditions | Standard MIC broth dilution assay; Gram-positive bacterial strain Staphylococcus aureus ATCC 6538P; data reported in US Patent US4705855 (issued 1987, Sandoz Ltd.) |
Why This Matters
This evidence demonstrates that the 2,4-dichlorophenethyl piperazine core is not merely a generic building block — it enables the synthesis of imidazole conjugates with quantitatively superior antibacterial potency over the established clinical benchmark miconazole, providing a rationale for selecting this specific intermediate over alternative piperazine scaffolds in antifungal/antibacterial drug discovery programs.
- [1] Neumann P. (Sandoz Ltd.). US Patent US4705855A. 1-[2-(2,4-dichlorophenyl)-2-(4-substituted piperazine)ethyl]-1H-imidazoles having antimycotic and antibacterial activities, pharmaceutical compositions containing them. Issued November 10, 1987. Table: EVALUATION OF THE MINIMAL INHIBITORY CONCENTRATIONS (M.I.C.), lines 287-296. View Source
- [2] Neumann P. US4705855A. Ibid. MIC data for B. subtilis ATCC 6633 and B. cereus mucoides ISM 65/42. View Source
- [3] Neumann P. US4705855A. Ibid. Comparative MIC data for Examples 8-13 against multiple Gram-positive and Gram-negative strains. View Source
